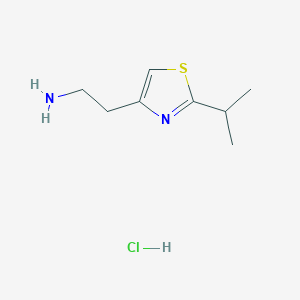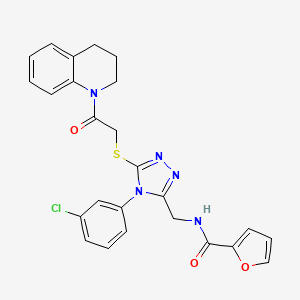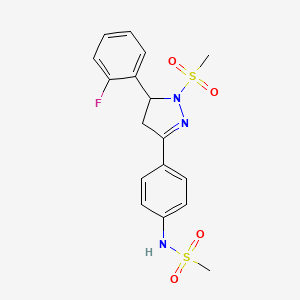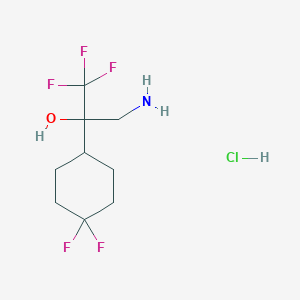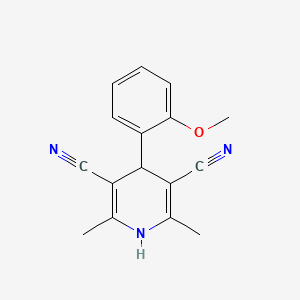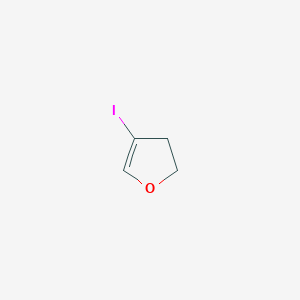
4-Iodo-2,3-dihydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2,3-dihydrofuran: is an organic compound with the molecular formula C4H5IO It is a derivative of dihydrofuran, where an iodine atom is substituted at the fourth position of the furan ring
作用机制
Target of Action
4-Iodo-2,3-dihydrofuran is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly impact the structure and function of synthesized molecules .
Pharmacokinetics
As a chemical used primarily in organic synthesis, its bioavailability would likely depend on the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the reaction, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as catalysts or reagents, can also affect the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2,3-dihydrofuran can be achieved through several methods. One common approach involves the iodination of 2,3-dihydrofuran. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the fourth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions: 4-Iodo-2,3-dihydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding furan derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-substituted dihydrofuran derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydrofuran.
科学研究应用
4-Iodo-2,3-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
相似化合物的比较
2,3-Dihydrofuran: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
4-Bromo-2,3-dihydrofuran: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-2,3-dihydrofuran: Another halogenated derivative with distinct chemical properties compared to the iodine-substituted compound.
Uniqueness: 4-Iodo-2,3-dihydrofuran is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine atom’s larger size and higher reactivity compared to other halogens make this compound particularly useful in certain synthetic applications and research studies.
属性
IUPAC Name |
4-iodo-2,3-dihydrofuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO/c5-4-1-2-6-3-4/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVXTQSBPKXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)
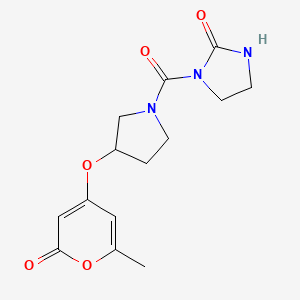
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)
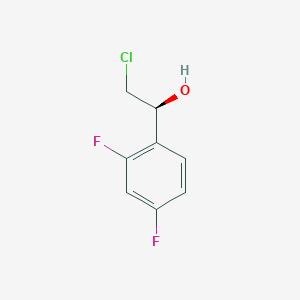
![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)
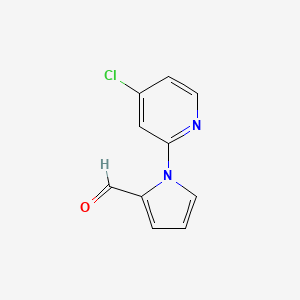
![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)
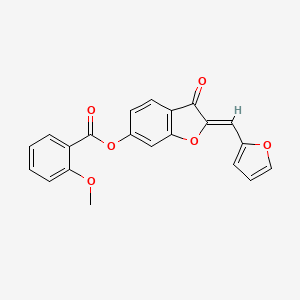
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)
